molecular formula C7H5BrF3NO2 B13662721 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate

Cat. No.: B13662721
M. Wt: 272.02 g/mol
InChI Key: BLMNWEVYFXVAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate is a chemical compound that belongs to the class of trifluoromethyl ketones It is characterized by the presence of a bromopyridine moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate typically involves the reaction of 3-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Bromopyridine+Trifluoroacetic anhydride1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate\text{3-Bromopyridine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 3-Bromopyridine+Trifluoroacetic anhydride→1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

    3-Bromopyridine: Lacks the trifluoromethyl group.

    2,2,2-Trifluoroacetophenone: Contains a phenyl ring instead of a pyridine ring.

Uniqueness

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone hydrate is unique due to the combination of the bromopyridine and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272.02 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone;hydrate

InChI

InChI=1S/C7H3BrF3NO.H2O/c8-5-3-12-2-1-4(5)6(13)7(9,10)11;/h1-3H;1H2

InChI Key

BLMNWEVYFXVAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)Br.O

Origin of Product

United States

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